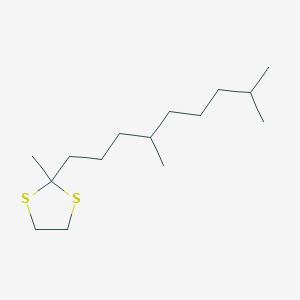
2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethylnonanal with 2-methyl-1,3-dithiolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiolane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dithiolane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, potentially modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,8-Dimethylnonyl)-2-methyl-1,3-oxathiolane
- 3-(4,8-Dimethyl-3,7-nonadienyl)-furan
Uniqueness
Compared to similar compounds, 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane is unique due to its specific dithiolane ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
139224-80-9 |
|---|---|
Molecular Formula |
C15H30S2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2-(4,8-dimethylnonyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C15H30S2/c1-13(2)7-5-8-14(3)9-6-10-15(4)16-11-12-17-15/h13-14H,5-12H2,1-4H3 |
InChI Key |
PYPPQIQTRLLLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC1(SCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















